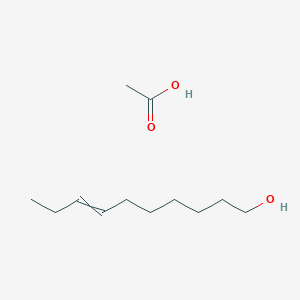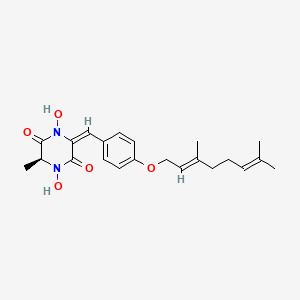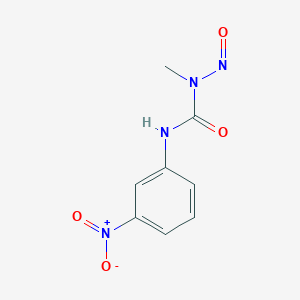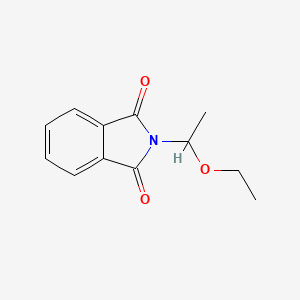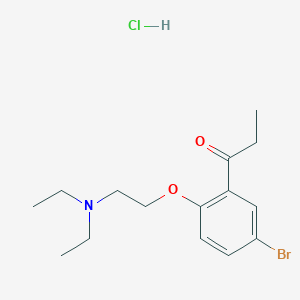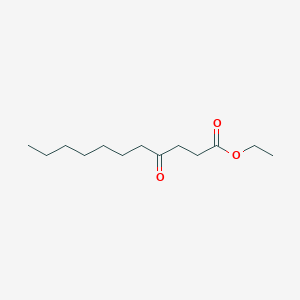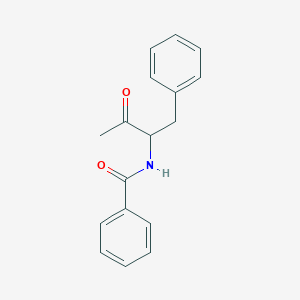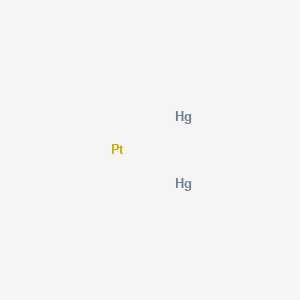
Mercury--platinum (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury–platinum (2/1) is an intermetallic compound formed by the combination of mercury and platinum in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various scientific fields. The interaction between mercury and platinum results in the formation of stable intermetallic phases, which exhibit distinct physical and chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of mercury–platinum (2/1) typically involves the reaction of elemental mercury with platinum under controlled conditions. One common method is the electrodeposition of mercury onto platinum foils, followed by heating to facilitate the formation of intermetallic compounds. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of mercury–platinum (2/1) may involve similar techniques but on a larger scale. The use of advanced equipment such as thermogravimetry and differential scanning calorimetry ensures precise control over reaction conditions, leading to the efficient formation of the desired intermetallic compound .
Análisis De Reacciones Químicas
Types of Reactions: Mercury–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both mercury and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid, resulting in the formation of mercury(II) and platinum(IV) oxides.
Reduction: Reducing agents like hydrogen gas can reduce the compound back to its elemental forms.
Substitution: Mercury–platinum (2/1) can undergo substitution reactions with halogens, leading to the formation of halide complexes.
Major Products Formed: The major products formed from these reactions include various oxides, halides, and other intermetallic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mercury–platinum (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal interactions with biomolecules.
Mecanismo De Acción
The mechanism by which mercury–platinum (2/1) exerts its effects involves the interaction of its constituent metals with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes and induction of apoptosis. The platinum component is particularly effective in forming crosslinks with DNA, disrupting replication and transcription . Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular redox states, further influencing its biological activity .
Comparación Con Compuestos Similares
Platinum(II) complexes: These compounds, such as cisplatin, are widely used in cancer treatment due to their ability to form DNA crosslinks.
Mercury(II) compounds: These include mercury(II) chloride and mercury(II) oxide, which are known for their toxicity and use in various industrial applications
Uniqueness: Mercury–platinum (2/1) stands out due to its unique combination of mercury and platinum, resulting in distinct chemical and physical properties. Unlike simple platinum or mercury compounds, the intermetallic nature of mercury–platinum (2/1) provides enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
12162-33-3 |
|---|---|
Fórmula molecular |
Hg2Pt |
Peso molecular |
596.27 g/mol |
Nombre IUPAC |
mercury;platinum |
InChI |
InChI=1S/2Hg.Pt |
Clave InChI |
QXVSTBMHJXGHBQ-UHFFFAOYSA-N |
SMILES canónico |
[Pt].[Hg].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


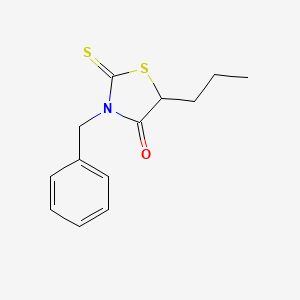
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

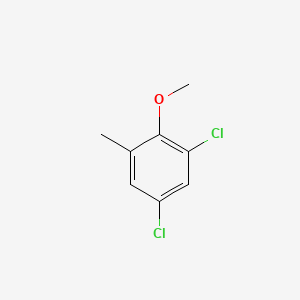
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
